molecular formula C13H17O3PS B14418961 Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester CAS No. 84258-56-0

Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester

Cat. No.: B14418961
CAS No.: 84258-56-0
M. Wt: 284.31 g/mol
InChI Key: PZLNOMXSVZFRJB-UHFFFAOYSA-N
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Description

Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid group bonded to a benzo[b]thien-2-ylmethyl moiety and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester typically involves the reaction of benzo[b]thien-2-ylmethyl chloride with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but with a phenylmethyl group instead of a benzo[b]thien-2-ylmethyl group.

    Diethyl phosphite: Lacks the benzo[b]thien-2-ylmethyl group and has simpler structure.

Uniqueness

Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester is unique due to the presence of the benzo[b]thien-2-ylmethyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphonic acid esters and contributes to its specific applications and reactivity.

Properties

CAS No.

84258-56-0

Molecular Formula

C13H17O3PS

Molecular Weight

284.31 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-1-benzothiophene

InChI

InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)10-12-9-11-7-5-6-8-13(11)18-12/h5-9H,3-4,10H2,1-2H3

InChI Key

PZLNOMXSVZFRJB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC2=CC=CC=C2S1)OCC

Origin of Product

United States

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